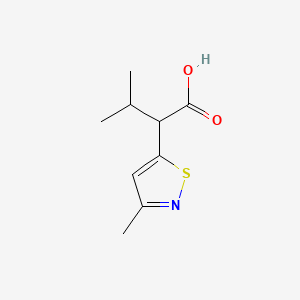
3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of α-bromo ketones with thiourea to form the thiazole ring. The reaction conditions usually include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiazole: Known for its flavor and fragrance properties.
4-Methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
5-Methylthiazole: Investigated for its antimicrobial and antifungal activities.
Uniqueness
3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a butanoic acid moiety makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H13NO2S |
|---|---|
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
3-methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)8(9(11)12)7-4-6(3)10-13-7/h4-5,8H,1-3H3,(H,11,12) |
Clé InChI |
ZKWUQPMAZAZQIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=C1)C(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15274584.png)
![[3-(3-Fluorophenyl)oxiran-2-YL]methanol](/img/structure/B15274600.png)
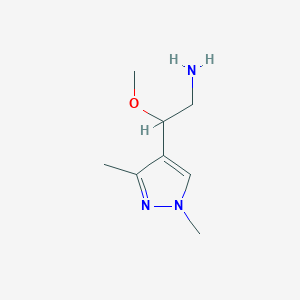
![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
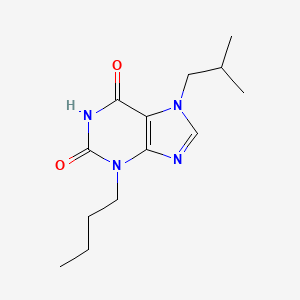
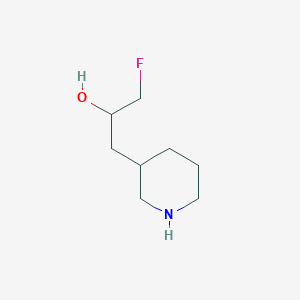
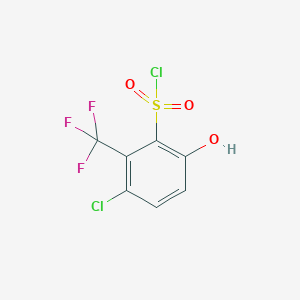
![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)
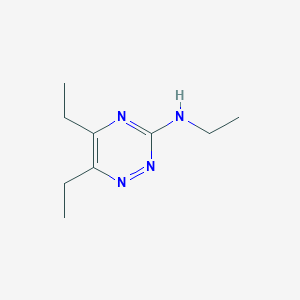
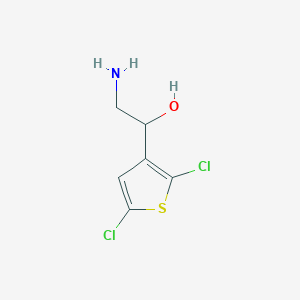

![4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15274665.png)
![N-[3-(2-aminoethoxy)phenyl]acetamide](/img/structure/B15274675.png)
